2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide
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Description
2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is a useful research compound. Its molecular formula is C22H24N2O and its molecular weight is 332.447. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-([1,1’-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is the cholinergic system . It acts as an anticholinergic agent , which means it blocks the action of the neurotransmitter acetylcholine at synapses in the central and the peripheral nervous system.
Mode of Action
The compound 2-([1,1’-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide interacts with its targets by binding to the acetylcholine receptors and inhibiting the binding of acetylcholine . This prevents the transmission of parasympathetic nerve impulses, which are responsible for involuntary muscle movements in the gastrointestinal tract, lungs, urinary tract, and other parts of the body.
Biochemical Pathways
The compound 2-([1,1’-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide affects the cholinergic pathways . By blocking the action of acetylcholine, it disrupts the normal functioning of these pathways, leading to various downstream effects such as reduced muscle contractions and secretions in the organs controlled by the parasympathetic nervous system.
Pharmacokinetics
Like other anticholinergic agents, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, determining the dosage and frequency of administration.
Result of Action
The molecular and cellular effects of the action of 2-([1,1’-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide are primarily related to its anticholinergic activity . By blocking the action of acetylcholine, it can reduce muscle contractions and secretions in the organs controlled by the parasympathetic nervous system. This can lead to effects such as relaxation of smooth muscles, decreased gastric motility, and reduced bronchial secretions.
Properties
IUPAC Name |
2-(4-phenylphenyl)-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-22(23-14-4-5-15-24-16-6-7-17-24)18-19-10-12-21(13-11-19)20-8-2-1-3-9-20/h1-3,8-13H,6-7,14-18H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTRFQUJSZNLJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.